5'-Deoxy-5'-methylthio-8-methyladenosine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H17N5O3S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-amino-8-methylpurin-9-yl)-5-(methylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O3S/c1-5-16-7-10(13)14-4-15-11(7)17(5)12-9(19)8(18)6(20-12)3-21-2/h4,6,8-9,12,18-19H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
UMBKZARXXFRLQB-WOUKDFQISA-N |
Isomeric SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CSC)O)O)N |
Canonical SMILES |
CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CSC)O)O)N |
Origin of Product |
United States |
Nomenclature and Chemical Classification of 5 Deoxy 5 Methylthio 8 Methyladenosine
Definitive Chemical Nomenclature and Structural Context
5'-Deoxy-5'-methylthio-8-methyladenosine is a modified purine (B94841) nucleoside. Its formal name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (2R,3R,4S,5R)-2-(6-amino-8-methyl-9H-purin-9-yl)-5-((methylthio)methyl)tetrahydrofuran-3,4-diol. This complex name precisely defines the molecular structure, including the stereochemistry of its chiral centers.
The molecule's architecture is built upon a central ribofuranose (a five-membered sugar ring) linked to a modified adenine (B156593) base. Key structural modifications distinguish it from the canonical nucleoside adenosine (B11128). Firstly, the hydroxyl group typically found at the 5' position of the ribose sugar is replaced by a methylthio group (-S-CH₃), a change denoted by the "5'-Deoxy-5'-methylthio" part of its name. Secondly, the adenine base, which is a type of purine, is modified by the addition of a methyl group at the 8th position of its bicyclic ring structure.
Structural Breakdown of this compound
| Component | Description |
|---|---|
| Sugar Moiety | A five-carbon ribose sugar in its furanose (ring) form, lacking a hydroxyl group at the 5' position. |
| Base | A modified adenine (a purine base) with a methyl group attached at the 8th position. wikipedia.orgutah.edu |
| 5' Substituent | A methylthio group (-S-CH₃) attached to the 5' carbon of the ribose sugar. |
Comparative Analysis with 5'-Deoxy-5'-(methylthio)adenosine (MTA)
A critical comparison can be made with the closely related and more widely studied compound, 5'-Deoxy-5'-(methylthio)adenosine, commonly known as MTA. wikipedia.org The fundamental distinction between the two molecules is the presence of the methyl group at the 8-position of the purine ring in this compound, which is absent in MTA. wikipedia.orgnih.gov
This single methyl group addition results in a different molecular formula and molar mass, and it can significantly alter the molecule's three-dimensional shape, electronic distribution, and potential biological interactions. While MTA is a known intermediate in the methionine salvage pathway, the functional role of its 8-methylated counterpart is less characterized. wikipedia.orgnih.gov This structural variance is crucial for distinguishing between the two in analytical and biological contexts.
Comparative Table of MTA and its 8-Methylated Analog
| Feature | This compound | 5'-Deoxy-5'-(methylthio)adenosine (MTA) |
|---|---|---|
| Key Structural Difference | Contains a methyl group at the 8-position of the adenine base. | Lacks a methyl group at the 8-position of the adenine base. |
| Molecular Formula | C₁₂H₁₇N₅O₃S | C₁₁H₁₅N₅O₃S caymanchem.com |
| Molar Mass | Approx. 311.36 g/mol | Approx. 297.33 g/mol wikipedia.org |
| Common Acronym | Not commonly abbreviated | MTA caymanchem.comyeastgenome.org |
Hierarchical Chemical Taxonomy within the Nucleoside Class
The classification of this compound places it within a structured hierarchy of organic molecules, reflecting its composite nature.
Kingdom: Organic compounds
Superclass: Nucleosides, nucleotides, and analogues
This broad category encompasses molecules where a nucleobase is linked to a sugar moiety. drugbank.com
Class: Purine nucleosides
This classification narrows the focus to nucleosides containing a purine base, which is a fused two-ring system of pyrimidine (B1678525) and imidazole. wikipedia.orgutah.edu In this case, the base is a derivative of adenine.
Subclass: 5'-deoxy-5'-thionucleosides
This level of classification specifies two key structural features. "5'-deoxy" indicates the absence of the 5'-hydroxyl group, and "thionucleoside" points to the presence of a sulfur atom, specifically in the methylthio group at the 5' position. drugbank.comfoodb.ca
This systematic classification is essential for organizing chemical information, predicting properties based on class characteristics, and understanding the structural relationships between related biomolecules.
Biosynthetic and Metabolic Origins of 5 Deoxy 5 Methylthio 8 Methyladenosine
Precursor Relationship with S-Adenosylmethionine (SAM)
S-Adenosylmethionine (SAM), a pervasive cofactor, is the primary precursor to 5'-Deoxy-5'-methylthioadenosine. wikipedia.org The formation of the core 5'-deoxy-5'-methylthioadenosine (MTA) structure originates from SAM. wikipedia.orgjcancer.org SAM is synthesized from methionine and ATP, and its sulfonium (B1226848) group can undergo cleavage in one of three ways; one of these pathways generates the MTA molecule. wikipedia.orgjcancer.org Specifically, MTA is produced from the decarboxylation of S-adenosylmethionine. caymanchem.com
The defining feature of the subject compound is the methyl group at the 8th position of the adenine (B156593) base. While the direct biosynthetic pathway for 5'-Deoxy-5'-methylthio-8-methyladenosine is not extensively detailed in the literature, the mechanism can be inferred from known biochemical modifications. SAM is the universal donor of methyl groups for a vast array of methylation reactions. nih.gov It is highly probable that SAM also serves as the methyl donor for the 8-position of the adenosine (B11128) ring. This methylation could theoretically occur at different stages: on the adenosine base before its incorporation into SAM, on the SAM molecule itself, or on the final MTA product.
Evidence for the enzymatic methylation of the C8 position of adenosine exists. For instance, the radical SAM methyltransferase Cfr has been shown to catalyze the formation of 8-methyladenosine (B1596262) (m8A) in bacterial ribosomal RNA. nih.govresearchgate.net This demonstrates a clear biochemical precedent for the SAM-dependent methylation of adenosine at this specific position. nih.govresearchgate.net Therefore, S-adenosylmethionine is not only the structural precursor to the 5'-deoxy-5'-methylthio portion of the molecule but is also the likely source of the 8-methyl group, a reaction mediated by a specific methyltransferase.
Integration within the Polyamine Biosynthetic Pathway
The primary route for the generation of 5'-deoxy-5'-methylthioadenosine in mammalian tissues is as a byproduct of polyamine synthesis. jcancer.orghmdb.cafrontiersin.orgnih.gov Polyamines, such as spermidine (B129725) and spermine (B22157), are essential for cellular proliferation and require elevated levels of synthesis in proliferating cells. nih.gov
The synthesis pathway begins with the decarboxylation of S-adenosylmethionine by the enzyme S-adenosylmethionine decarboxylase (AMD1). The resulting decarboxylated SAM (dcSAM) then serves as the donor of an aminopropyl group. In two successive steps, this aminopropyl group is transferred first to putrescine to form spermidine (catalyzed by spermidine synthase) and then to spermidine to form spermine (catalyzed by spermine synthase). jcancer.orghmdb.ca Each of these aminopropyl transfer reactions releases one molecule of 5'-deoxy-5'-methylthioadenosine (MTA). jcancer.orgnih.gov
If the initial S-adenosylmethionine pool contains 8-methyladenosine-modified molecules, the synthesis of polyamines would directly yield this compound as a byproduct. This places the formation of the compound as a direct consequence of the high metabolic flux through the polyamine pathway. oncotarget.com
Table 1: Key Molecules in the Polyamine Biosynthetic Pathway
| Molecule | Role |
| S-Adenosylmethionine (SAM) | Precursor molecule; provides the aminopropyl group. |
| Putrescine | Initial acceptor of the aminopropyl group. |
| Spermidine | Intermediate polyamine; acceptor of the second aminopropyl group. |
| Spermine | Final polyamine product in this pathway. |
| 5'-Deoxy-5'-methylthioadenosine | Byproduct released upon aminopropyl group transfer. jcancer.org |
Involvement in the Methionine Salvage Pathway Dynamics
The 5'-deoxy-5'-methylthioadenosine generated during polyamine synthesis is not a waste product but is instead a crucial intermediate in a recycling process known as the methionine salvage pathway, or the MTA cycle. wikipedia.orgnih.gov This pathway is essential for conserving the sulfur and portions of the carbon skeleton of methionine, which is an energetically expensive amino acid to synthesize de novo. frontiersin.org The pathway is present with some variations in virtually all organisms. nih.govreactome.org
The first and rate-limiting step in this pathway is the phosphorolytic cleavage of MTA by the enzyme 5'-methylthioadenosine phosphorylase (MTAP). oncotarget.comfrontiersin.orgresearchgate.net This reaction breaks MTA down into two components:
Adenine: The purine (B94841) base is released. jcancer.org
5-methylthioribose-1-phosphate (MTR-1-P): This sugar-phosphate derivative contains the methylthio group and the ribose moiety of the original molecule. jcancer.orgresearchgate.net
In the context of this compound, the action of MTAP would release 8-methyladenine and MTR-1-P. The 8-methyladenine can then enter the purine salvage pathway. The MTR-1-P undergoes a series of subsequent enzymatic reactions that ultimately convert it back into methionine, which can then be re-adenosylated to form SAM, thus completing the cycle. jcancer.orgresearchgate.net This recycling is critical for maintaining the methionine and SAM pools required for polyamine synthesis and other methylation reactions. oncotarget.com
Table 2: Steps of the Methionine Salvage Pathway
| Step | Enzyme | Substrate | Product(s) |
| 1 | 5'-methylthioadenosine phosphorylase (MTAP) | 5'-Deoxy-5'-methylthioadenosine | Adenine + 5-methylthioribose-1-phosphate jcancer.orgresearchgate.net |
| 2 | Multiple subsequent enzymes | 5-methylthioribose-1-phosphate | 4-methylthio-2-oxobutyrate nih.gov |
| 3 | Transaminase | 4-methylthio-2-oxobutyrate | L-methionine nih.gov |
Occurrence and Formation in Eukaryotic Systems
5'-Deoxy-5'-methylthioadenosine (MTA) is a naturally occurring nucleoside found in all mammalian tissues, highlighting the ubiquitous nature of the polyamine and methionine salvage pathways. jcancer.orghmdb.canih.gov Its presence has been quantified in various rat tissues, including the liver, lung, kidney, testis, and heart, as well as in human cell lines. jcancer.org
Furthermore, the modification of ribonucleosides is a widespread phenomenon in eukaryotes. nih.gov Numerous types of modifications, including various methylations on the base and the ribose sugar, have been identified in eukaryotic transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). nih.govnih.govwikipedia.org N6-methyladenosine (m6A) is one of the most abundant modifications on mRNA and plays a significant regulatory role. nih.govnih.gov While 8-methyladenosine is less common, its existence demonstrates that eukaryotic cells possess the enzymatic machinery to modify adenosine at various positions. nih.gov The enzymes responsible for these modifications, methyltransferases, are key components of cellular regulation. nih.gov The formation of this compound in eukaryotes is therefore biochemically plausible, arising from the convergence of the universally conserved MTA cycle and the diverse adenosine modification machinery present in these organisms.
Enzymatic Interactions and Elucidation of Molecular Mechanisms for 5 Deoxy 5 Methylthio 8 Methyladenosine
S-Adenosylmethionine Decarboxylase (AdoMetDC) Interactions
AdoMetDC is a pivotal enzyme in the biosynthesis of polyamines, essential molecules for cell growth and proliferation. researchgate.net The interaction of 5'-Deoxy-5'-methylthio-8-methyladenosine and its related analogs with AdoMetDC has been a subject of significant research, particularly in the context of developing enzyme inhibitors.
Research on Inhibition Potency and Specificity
Research has demonstrated that substitutions at the 8-position of the adenine (B156593) ring of S-adenosylmethionine (AdoMet) analogs can significantly influence their inhibitory potency against human AdoMetDC (hAdoMetDC). The rationale behind this strategy is that 8-substituted nucleosides preferentially adopt a syn conformation, which is the conformation that AdoMet itself assumes when bound to the active site of the enzyme. nih.govnih.gov
Studies on a series of 8-substituted-5'-deoxy-5'-methylthioadenosine analogs revealed that an 8-methyl substituent generally leads to more potent inhibitors compared to the corresponding compound with a hydrogen at the 8-position. nih.gov In some instances, this substitution resulted in an 8- to 18-fold increase in binding potency. nih.gov However, larger substituents at the 8-position often resulted in decreased potency, suggesting a spatial constraint within the enzyme's active site. nih.gov
| Compound | 8-Substituent | IC₅₀ (µM) |
|---|---|---|
| 5'-Deoxy-5'-(methylthio)adenosine | -H | 100 ± 10 |
| This compound | -CH₃ | 12 ± 1 |
| 8-Bromo-5'-deoxy-5'-(methylthio)adenosine | -Br | 30 ± 5 |
| 5'-Deoxy-8-ethyl-5'-(methylthio)adenosine | -C₂H₅ | 40 ± 8 |
Structural Basis of Enzyme-Ligand Recognition and Binding
The crystal structures of hAdoMetDC in complex with various inhibitors have provided critical insights into the molecular basis of ligand recognition. nih.govnih.gov These studies confirm that the adenine base of inhibitors, including 8-substituted analogs, binds in a pocket of the active site in a syn conformation. nih.gov This orientation is stabilized by the stacking of the purine (B94841) ring between two phenylalanine residues, Phe7 and Phe223. nih.govnih.gov
Furthermore, the ribose moiety of the ligand forms crucial hydrogen bonds with the side chain of Glutamate 247 (Glu247). nih.gov For this compound and its analogs, the 8-methyl group is accommodated within the active site, reinforcing the syn conformation which is thought to be energetically favorable for binding. nih.gov Computational modeling and X-ray crystallography have been instrumental in understanding this preference and confirming that 8-substituted analogs maintain these key binding interactions. nih.govnih.gov The specificity for the sulfonium (B1226848) center of the natural substrate, AdoMet, is attributed to a favorable cation-π interaction with the aromatic rings of Phe7 and Phe223. nih.gov
Strategies for Rational Design of AdoMetDC Modulators
The structural and biochemical understanding of AdoMetDC-ligand interactions has paved the way for the rational design of more potent and specific enzyme modulators. A key strategy has been to exploit the enzyme's preference for the syn conformation of the adenosine (B11128) moiety. nih.gov By introducing small substituents, such as a methyl group, at the C8 position of the adenine, researchers have successfully designed inhibitors with enhanced potency. nih.govnih.gov
This approach is based on the principle that pre-organizing the inhibitor in the bioactive conformation reduces the entropic penalty of binding, leading to a higher affinity. nih.gov Computational modeling has been employed to predict which 8-substituted compounds would bind effectively to hAdoMetDC, guiding the synthesis of the most promising candidates. nih.gov The synthesis of various series of AdoMet structural analogs with different substituents at the 8-position and modifications at the 5'-position has been a primary focus of these design efforts. nih.gov
Methylthioadenosine Phosphorylase (MTAP) Interactions
MTAP is a key enzyme in the purine and methionine salvage pathways, catalyzing the reversible phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. nih.govwikipedia.org This function is critical for cellular metabolism.
Investigating Substrate Recognition and Phosphorolytic Activity
5'-Deoxy-5'-methylthioadenosine is the natural endogenous substrate for MTAP. The enzyme catalyzes the cleavage of the N-glycosidic bond in MTA through the addition of an inorganic phosphate (B84403). nih.govwikipedia.org Studies on the substrate specificity of human MTAP have shown that it can act on various nucleoside analogs. The relative activity is influenced by modifications on both the adenine and ribose portions of the molecule. nih.gov
| Substrate | Relative Specific Activity (%) |
|---|---|
| 5'-Deoxyadenosine | >100 |
| 5'-Iodo-5'-deoxyadenosine | >100 |
| 5'-Deoxy-5'-(methylthio)adenosine (MTA) | 100 |
| Adenosine | <100 |
| 2-Chloroadenosine | <100 |
| 2'-Deoxyadenosine | <<100 |
Data adapted from studies on human liver MTAP, showing decreasing specific activity. nih.gov
Research into MTAP Deficiency and Associated Metabolic States
Deficiency of MTAP is a common occurrence in a variety of human cancers, often due to the co-deletion of the MTAP gene with the adjacent tumor suppressor gene CDKN2A on chromosome 9p21. aacrjournals.orgnih.gov The loss of MTAP function has profound metabolic consequences. The primary effect is the intracellular accumulation of its substrate, MTA. researchgate.netbiorxiv.orgnih.gov
This accumulation of MTA disrupts several cellular processes. With the salvage pathway blocked, MTAP-deficient cells become more dependent on the de novo synthesis of purines. researchgate.netaacrjournals.org This creates a metabolic vulnerability that can be exploited therapeutically. aacrjournals.org Furthermore, the elevated levels of MTA can inhibit other enzymes, most notably protein arginine methyltransferase 5 (PRMT5). researchgate.netnih.gov The inhibition of PRMT5 in MTAP-deficient tumors creates a synthetic lethal relationship, making these cancer cells particularly sensitive to PRMT5 inhibitors. researchgate.net The metabolic reprogramming in MTAP-deficient cells can also include an enhanced glycolytic phenotype. aacrjournals.org
Broader Enzymatic Cross-Talk and Related Modulatory Activities
Adenosine Receptor Ligand Research (Contextual to Adenosine Moiety)
Research into the adenosine moiety of this compound provides a contextual basis for its potential interactions with adenosine receptors (ARs). While direct studies on this compound as an adenosine receptor ligand are not extensively detailed in current literature, the broader field of adenosine derivative research offers significant insights. The A3 adenosine receptor (A3AR), in particular, has been identified as a key therapeutic target due to its role in regulating inflammation and immune responses. nih.gov
Investigations into various modified nucleosides have revealed that specific structural alterations can lead to potent and selective ligand activity. For instance, N6-methyladenosine (m6A), a well-known RNA modification, has been identified as an endogenous ligand for the A3 adenosine receptor, exhibiting a higher affinity than adenosine itself. elsevierpure.combiorxiv.org This discovery highlights that modifications to the adenine core can significantly influence receptor binding and activation. biorxiv.org
Further research has focused on the synthesis and evaluation of 5'-deoxy-adenosine derivatives as A3AR ligands. nih.gov These studies compare different modifications at the 4'-position of the ribose sugar, noting that such changes can enhance agonistic activity. nih.gov Docking studies of these derivatives have shown that even without a hydrogen bond donor at the 5'-position, strong interactions with critical amino acid residues in the receptor's binding pocket are maintained. nih.gov This body of research underscores the principle that modifications at both the sugar and base moieties of adenosine are a viable strategy for developing selective adenosine receptor ligands.
Table 1: Research on Adenosine Derivatives as Receptor Ligands
| Compound/Derivative Class | Receptor Studied | Key Findings | Reference |
|---|---|---|---|
| N6-methyladenosine (m6A) | A3 Adenosine Receptor | Acts as a selective and potent endogenous ligand. | elsevierpure.combiorxiv.org |
| 5'-Deoxy-adenosine derivatives | A3 Adenosine Receptor | Modifications at the 4'-position can enhance agonistic activity. | nih.gov |
Protein Methyltransferase Inhibition Research (e.g., PRMT5)
The context for understanding the interaction of this compound with protein methyltransferases, such as Protein Arginine Methyltransferase 5 (PRMT5), is largely established through studies of its close structural analog, 5'-deoxy-5'-methylthioadenosine (MTA). PRMT5 is a key enzyme that catalyzes the methylation of arginine residues on both histone and non-histone proteins, playing a crucial role in cellular processes like cell growth and migration. onclive.comnih.gov Its overexpression is linked to the promotion of tumors in various cancers, making it a significant therapeutic target. onclive.comresearchgate.net
A critical link between MTA and PRMT5 arises in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP is responsible for metabolizing MTA. When MTAP is absent, MTA accumulates to high intracellular concentrations. researchgate.net This accumulation has been shown to create a specific vulnerability to the inhibition of PRMT5. researchgate.net While MTA itself is not a direct inhibitor of PRMT5, its presence is a key biomarker for a cellular state that is sensitive to PRMT5 inhibitors. The accumulation of MTA has also been reported to suppress various types of immune cells, including impairing the function of cytotoxic T cells. researchgate.net
Research has focused on developing selective PRMT5 inhibitors as cancer therapies. nih.gov Studies have demonstrated that targeting the redundancy between the PRMT5 pathway and that of another methyltransferase, PRMT1, could be a vulnerability for certain tumors. nih.gov While these studies provide a framework for how a methylthioadenosine derivative might function in the context of methyltransferase activity, specific research detailing the inhibitory or modulatory effects of this compound on PRMT5 is not prominently available.
Table 2: Key Findings in PRMT5 Inhibition Research
| Subject of Study | Finding | Implication | Reference |
|---|---|---|---|
| MTAP Gene Deletion | Leads to the accumulation of 5'-deoxy-5'-methylthioadenosine (MTA). | Creates cellular vulnerability to PRMT5 inhibition. | researchgate.net |
| PRMT5 Overexpression | Linked to promoting tumor phenotypes in several cancers. | PRMT5 is a promising target for cancer therapy. | onclive.comresearchgate.net |
S-Adenosylhomocysteine Hydrolase Activity Studies
S-adenosylhomocysteine (SAH) hydrolase is a crucial enzyme in cellular methylation pathways. Its primary function is to catalyze the reversible hydrolysis of S-adenosyl-L-homocysteine (AdoHcy) into adenosine and homocysteine. nih.gov This reaction is vital because AdoHcy is a potent product inhibitor of most S-adenosyl-L-methionine (AdoMet)-dependent methyltransferases. nih.gov By breaking down AdoHcy, the hydrolase ensures that essential methylation reactions can proceed uninhibited. nih.gov
The enzyme is not solely specific to AdoHcy. In various organisms, it is also referred to as 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase because it can cleave the glycosidic bond in 5'-methylthioadenosine (MTA) to yield adenine and 5-methylthioribose. drugbank.comwikipedia.orgresearchgate.net This enzyme, therefore, belongs to the family of hydrolases, specifically N-glycosylases. wikipedia.org Its ability to act on both AdoHcy and MTA indicates a certain flexibility in substrate recognition, primarily targeting the bond between the adenine base and the ribose sugar.
Given that S-adenosylhomocysteine hydrolase acts on the core 5'-deoxy-5'-methylthioadenosine structure, it is plausible that it could also interact with this compound. The 8-methyl modification on the adenine ring would be the key determinant of whether the compound could fit into the enzyme's active site and be processed. However, specific kinetic studies or activity assays involving this compound as a substrate for SAH hydrolase are not detailed in the available literature. The enzyme's known activity on structurally similar compounds provides a strong basis for potential interaction.
Table 3: Substrates of S-Adenosylhomocysteine Hydrolase/Nucleosidase
| Substrate | Products of Hydrolysis | Enzyme Name(s) | Reference |
|---|---|---|---|
| S-adenosyl-L-homocysteine (AdoHcy) | Adenosine and L-homocysteine | S-adenosyl-L-homocysteine hydrolase | nih.gov |
| 5'-methylthioadenosine (MTA) | Adenine and 5-methylthioribose | 5'-methylthioadenosine nucleosidase; S-adenosylhomocysteine/5'-methylthioadenosine nucleosidase | drugbank.comwikipedia.org |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 5'-deoxy-5'-methylthioadenosine | MTA |
| N6-methyladenosine | m6A |
| S-adenosyl-L-homocysteine | SAH, AdoHcy |
| S-adenosyl-L-methionine | SAM, AdoMet |
| Adenosine | - |
| Homocysteine | - |
| Adenine | - |
Research on Cellular and Physiological Functions of 5 Deoxy 5 Methylthio 8 Methyladenosine
Epigenetic and Transcriptional Regulatory Research
5'-Deoxy-5'-methylthioadenosine (MTA) has been identified as a significant modulator of epigenetic and transcriptional events, primarily through its influence on cellular methylation processes. As a structural analog of adenosine (B11128), MTA is a potent inhibitor of a variety of methyltransferases. This inhibition is a critical mechanism by which MTA can exert control over gene expression. The accumulation of MTA, often observed in cells deficient in methylthioadenosine phosphorylase (MTAP), can lead to widespread changes in the methylation landscape of both proteins and nucleic acids. researchgate.net
One of the key epigenetic roles of MTA is its ability to interfere with protein methylation. nih.gov This includes the methylation of histones, which is a fundamental mechanism for regulating chromatin structure and gene accessibility. By inhibiting histone methyltransferases, MTA can alter the patterns of histone methylation, thereby influencing whether genes are transcriptionally active or silenced. Furthermore, MTA has been shown to directly inhibit protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene transcription. frontiersin.org
In addition to its role in epigenetic regulation, MTA has been found to directly impact the activity of several transcription factors. For instance, in melanoma cells, MTA can activate the transcription factor AP-1, which is known to regulate the expression of genes involved in cell growth and proliferation. frontiersin.org Research has also indicated that MTA can influence the activation of NF-κB, a key transcription factor in the inflammatory response, by inhibiting its activation pathway. nih.gov This modulation of transcription factor activity provides a direct link between MTA levels and the transcriptional regulation of specific gene sets.
The following table summarizes key research findings on the epigenetic and transcriptional regulatory functions of MTA:
| Regulatory Mechanism | Target | Observed Effect | Cellular Context |
| Epigenetic Regulation | Protein Methylation (general) | Inhibition | T cells |
| Protein Arginine Methyltransferase 5 (PRMT5) | Direct Inhibition | General | |
| Transcriptional Regulation | Activator protein 1 (AP-1) | Activation | Melanoma cells |
| Nuclear factor kappa B (NF-κB) | Inhibition of activation | T cells, Macrophages |
Cell Cycle Modulation and Differentiation Processes
5'-Deoxy-5'-methylthioadenosine has demonstrated significant effects on the regulation of the cell cycle and cellular differentiation, with much of the research focused on its inhibitory activities. MTA is a potent inhibitor of cell proliferation across various cell types. nih.gov This antiproliferative effect is often linked to its ability to interfere with key signaling pathways that govern cell cycle progression.
One of the well-documented mechanisms of MTA-induced cell cycle modulation is its interference with the Akt signaling pathway. nih.govtandfonline.com The Akt pathway is a critical regulator of cell growth, survival, and proliferation. By inhibiting the phosphorylation and subsequent activation of Akt, MTA can effectively halt the cell cycle. tandfonline.com This leads to a reduction in cell proliferation, a phenomenon that has been extensively observed in human T cells. nih.govaacrjournals.org Studies have shown that MTA can suppress the proliferation of both CD4+ and CD8+ T cells in a dose-dependent manner without inducing cell death. nih.gov
In the context of cellular differentiation, MTA has also been shown to exert significant influence, particularly within the immune system. Research has demonstrated that MTA can suppress the differentiation of antigen-specific T cells. nih.govaacrjournals.org Furthermore, MTA has been found to impair the maturation of dendritic cells from monocytes. nih.gov Dendritic cells treated with MTA exhibit a more immature phenotype, characterized by the decreased expression of co-stimulatory molecules, which in turn reduces their ability to stimulate T cells. nih.govmdpi.com
The table below outlines the effects of MTA on cell cycle and differentiation in different cell types:
| Process | Cell Type | Key Findings |
| Cell Cycle Modulation | Human T lymphocytes (CD4+ and CD8+) | Suppression of proliferation via inhibition of the Akt pathway. nih.govtandfonline.com |
| Raji cells (B-cell lymphoma) | Inhibition of proliferation, which can be restored at low concentrations in methionine-deficient media. nih.gov | |
| Cholangiocarcinoma cells | Dose-dependent reduction in cell viability. plos.org | |
| Cell Differentiation | Human T lymphocytes | Suppression of differentiation of antigen-specific T cells. nih.govaacrjournals.org |
| Human Monocytes | Impaired maturation into dendritic cells, leading to a more immature phenotype. nih.gov |
Apoptotic Pathway Engagement Studies
The role of 5'-Deoxy-5'-methylthioadenosine in apoptosis, or programmed cell death, is complex and appears to be highly context-dependent, with studies reporting both pro-apoptotic and anti-apoptotic effects. This dual role suggests that the cellular environment and the specific cell type are critical determinants of the apoptotic outcome following exposure to MTA.
In several cancer cell lines, MTA has been shown to induce apoptosis. For example, in cholangiocarcinoma cells, MTA treatment leads to the induction of apoptosis. plos.org Similarly, it enhances the apoptosis of human colon cancer cells. nih.gov The pro-apoptotic activity in cancer cells is often associated with an increased ratio of pro-apoptotic to anti-apoptotic gene expression. nih.gov
Conversely, in normal, non-cancerous cells, MTA has been observed to have anti-apoptotic effects. For instance, it has been reported to protect normal hepatocytes from apoptosis. nih.gov This differential effect on normal versus cancerous cells has led to interest in MTA as a potential therapeutic agent that could selectively target tumor cells for apoptosis while sparing healthy tissues.
Recent research has begun to elucidate the molecular pathways involved in MTA-mediated apoptosis. In a study on the effects of a high-protein diet on visceral fat, it was found that elevated levels of MTA were associated with the upregulation of the pro-apoptotic proteins Bak and Caspase-3. researchgate.net Caspases are a family of proteases that are central to the execution of apoptosis. The activation of Caspase-3 is a key step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death.
The following table summarizes the dual role of MTA in apoptosis:
| Effect | Cell Type | Associated Findings |
| Pro-Apoptotic | Cholangiocarcinoma cells | Induction of apoptosis. plos.org |
| Human colon cancer cells (RKO and SW620) | Enhancement of apoptosis. nih.gov | |
| HuH7 liver cancer cells | Induction of apoptosis. nih.gov | |
| 3T3-L1 adipocytes | Upregulation of Bak and Caspase-3. researchgate.net | |
| Anti-Apoptotic | Normal colon epithelial cells | No induction of apoptosis. nih.gov |
| Normal hepatocytes | Protection against apoptosis. nih.gov |
Immunomodulatory Research in Specific Cell Types
5'-Deoxy-5'-methylthioadenosine is increasingly recognized as a potent immunomodulatory metabolite, largely exerting suppressive effects on various immune cell populations. This immunosuppressive activity is particularly relevant in the tumor microenvironment, where high concentrations of MTA can accumulate due to the loss of MTAP expression in cancer cells. nih.govfrontiersin.org
The effects of MTA on T lymphocytes are well-documented. MTA has been shown to suppress the proliferation, activation, differentiation, and effector functions of antigen-specific T cells. nih.govaacrjournals.orgnih.gov This suppression is achieved, at least in part, through the inhibition of the Akt signaling pathway, which is crucial for T cell activation. nih.gov Furthermore, MTA can interfere with intracellular protein methylation, another critical factor for proper T cell function. aacrjournals.org
Natural killer (NK) cells, another key component of the anti-tumor immune response, are also negatively impacted by MTA. Studies have shown that MTA reduces NK cell cytotoxicity against target cells in a dose-dependent manner, without affecting NK cell viability. frontiersin.orgnih.gov MTA blocks NK cell degranulation and cytokine production by interfering with the signaling cascades downstream of activating NK cell receptors, including the PI3K/AKT/S6, MAPK/ERK, and NF-κB pathways. frontiersin.orgresearchgate.net
The function of dendritic cells (DCs), which are critical for initiating adaptive immune responses, is also impaired by MTA. MTA inhibits the maturation of monocytes into DCs, leading to a more immature phenotype with reduced expression of co-stimulatory molecules. nih.govmdpi.com Consequently, these MTA-treated DCs have a diminished capacity to stimulate T cell proliferation. mdpi.com
The immunomodulatory effects of MTA on different immune cell types are summarized in the table below:
| Immune Cell Type | Observed Effects of MTA | Underlying Mechanisms |
| T Lymphocytes | Suppression of proliferation, activation, differentiation, and effector function. nih.govaacrjournals.orgnih.gov | Inhibition of the Akt signaling pathway; interference with protein methylation. nih.govaacrjournals.org |
| Natural Killer (NK) Cells | Reduced cytotoxicity, degranulation, and cytokine production. frontiersin.orgnih.gov | Interference with PI3K/AKT/S6, MAPK/ERK, and NF-κB signaling pathways. frontiersin.orgresearchgate.net |
| Dendritic Cells (DCs) | Impaired maturation from monocytes; reduced T cell-stimulating capacity. nih.govmdpi.com | Decreased expression of co-stimulatory molecules. mdpi.com |
Contributions to Cellular Metabolic Homeostasis
5'-Deoxy-5'-methylthioadenosine is a pivotal intermediate in two fundamental metabolic pathways: the methionine salvage pathway and polyamine biosynthesis. wikipedia.orghmdb.ca Its role in these pathways underscores its importance in maintaining cellular metabolic homeostasis, particularly in the recycling of sulfur and the regulation of cell growth and proliferation.
The methionine salvage pathway, also known as the MTA cycle, is a universal process in aerobic organisms that recycles the sulfur-containing portion of S-adenosylmethionine (SAM) to regenerate methionine. wikipedia.orgreactome.org SAM is a universal methyl group donor involved in numerous cellular reactions. After donating its methyl group, SAM is converted to S-adenosylhomocysteine. In the context of polyamine synthesis, decarboxylated SAM donates its aminopropyl group, resulting in the formation of MTA. jcancer.org The enzyme methylthioadenosine phosphorylase (MTAP) then cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate. hmdb.cawikipedia.org The latter is further metabolized through a series of enzymatic steps to regenerate methionine. reactome.org This salvage pathway is crucial for conserving the metabolically expensive methionine and for maintaining the supply of SAM for methylation reactions.
The central role of MTA in these interconnected metabolic pathways is depicted in the following table:
| Metabolic Pathway | Role of MTA | Key Enzymes Involved | Metabolic Significance |
| Methionine Salvage Pathway | Intermediate in the regeneration of methionine from SAM. wikipedia.orgreactome.org | Methylthioadenosine phosphorylase (MTAP). hmdb.cawikipedia.org | Conservation of sulfur and regeneration of the essential amino acid methionine. |
| Polyamine Biosynthesis | Byproduct and feedback inhibitor of polyamine synthesis. nih.govtaylorfrancis.comnih.gov | Spermidine (B129725) synthase, Spermine (B22157) synthase. taylorfrancis.com | Regulation of cellular levels of polyamines, which are crucial for cell growth and proliferation. |
Investigations in Microbial Growth and Metabolism
In the microbial world, 5'-Deoxy-5'-methylthioadenosine plays diverse and significant roles in growth and metabolism. It is a key metabolite in the methionine salvage pathway in many bacteria, similar to its role in eukaryotes. nih.gov However, the specifics of its metabolism and its impact on microbial growth can vary between different species and under different environmental conditions.
One notable finding is the ability of MTA to substitute for vitamin B12 in the growth of certain microorganisms. For the chrysomonad protozoan Poteriochromonas malhamensis, MTA can replace the requirement for vitamin B12 for growth, albeit at a very high concentration ratio. nih.gov This suggests that MTA can participate in metabolic pathways that are typically dependent on vitamin B12, such as methionine synthesis. However, this substitutability is not universal, as MTA does not replace B12 for the growth of other microbes like Euglena gracilis, Lactobacillus leichmannii, and Escherichia coli. nih.gov
The metabolism of MTA in bacteria is crucial for recycling essential nutrients. In most bacteria, MTA is catabolized by MTA/S-adenosylhomocysteine nucleosidase into methylthioribose and adenine. nih.gov The methylthioribose can then be further metabolized to regenerate methionine. nih.gov This pathway is vital for salvaging both the sulfur and the adenine moieties of MTA. In some bacteria, an alternative pathway exists where MTA phosphorylase converts MTA to 5-methylthioribose-1-phosphate and adenine. nih.gov
Recent research has also uncovered a novel anaerobic pathway for MTA metabolism in some bacteria. In the phototrophic bacteria Rhodospirillum rubrum and Rhodopseudomonas palustris, an anaerobic methionine salvage pathway has been identified that couples MTA metabolism to the formation of ethylene (B1197577) gas. pnas.org This pathway involves the sequential action of MTA phosphorylase, an isomerase, and an aldolase (B8822740) to produce intermediates that are ultimately converted to a usable organic sulfur source, with the stoichiometric release of ethylene. pnas.org
The diverse roles of MTA in microbial metabolism are summarized below:
| Microorganism/Group | Role/Metabolic Process | Key Findings |
| Poteriochromonas malhamensis | Growth promotion | Can replace vitamin B12 for growth. nih.gov |
| Euglena gracilis, Lactobacillus leichmannii, Escherichia coli | Growth | Cannot replace vitamin B12 for growth. nih.gov |
| General Bacteria | Methionine salvage | Metabolized by MTA/S-adenosylhomocysteine nucleosidase or MTA phosphorylase to recycle sulfur and adenine. nih.gov |
| Rhodospirillum rubrum, Rhodopseudomonas palustris | Anaerobic metabolism | Metabolized via an anaerobic pathway that produces ethylene. pnas.org |
| Extraintestinal Pathogenic E. coli (ExPEC) | Carbon source | Can be utilized as a growth substrate. biorxiv.org |
Advanced Analytical Methodologies for 5 Deoxy 5 Methylthio 8 Methyladenosine Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the analysis of metabolites. researchgate.net It has become a primary tool for the quantitative analysis of modified nucleosides due to its ability to distinguish and measure compounds even at very low concentrations within intricate biological matrices.
LC-MS/MS methods have been successfully developed for the absolute quantitative determination of similar nucleosides, such as 5'-deoxy-5'-methylthioadenosine (MTA), in challenging biological samples like cell culture media and cell extracts. nih.govresearchgate.net The high sensitivity of these methods allows for the direct measurement of the target analyte without requiring extensive sample enrichment steps. nih.govresearchgate.net
For instance, a validated LC-electrospray ionization-MS/MS method demonstrated the ability to quantify MTA accumulation in melanoma cells. nih.gov This research highlighted a fourfold increase in intracellular MTA concentration in melanoma cells deficient in the enzyme methylthioadenosine phosphorylase (MTAP), confirming hypotheses about MTA accumulation in cancer cells with specific genetic deletions. nih.govresearchgate.net Such sensitive quantification is crucial for investigating the metabolic consequences of enzymatic dysregulation in disease states. researchgate.net The typical parameters for such an analytical method are detailed in the table below.
| Parameter | Value/Description | Source |
| Technique | Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) | nih.gov |
| Application | Absolute quantitative determination of MTA in cell culture media and cell extracts | nih.govresearchgate.net |
| Limit of Detection (LOD) | 62.5 pM | nih.govresearchgate.net |
| Lower Limit of Quantification (LLOQ) | 2 nM | nih.govresearchgate.net |
| Sample Types | Cell culture media, cell extracts | nih.gov |
| Key Finding | Demonstrated a fourfold increase in intracellular MTA in MTAP-deficient melanoma cells | nih.gov |
This interactive table summarizes the key parameters and findings from a representative LC-MS/MS method for a related nucleoside.
To ensure the accuracy and reproducibility of quantitative LC-MS/MS analysis, stable isotope-labeled internal standards (SIL-IS) are widely employed. researchgate.netnih.govcrimsonpublishers.com These standards are molecules that are chemically identical to the analyte of interest but contain heavier isotopes (e.g., ¹³C, ¹⁵N, or D). crimsonpublishers.com
The primary function of a SIL-IS is to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. researchgate.netcrimsonpublishers.com Matrix effects, caused by co-eluting components in a sample that interfere with the ionization of the target analyte, can lead to inaccurate quantification. researchgate.net By spiking samples with a known amount of the SIL-IS, which behaves identically to the endogenous analyte during extraction and ionization, these variations can be normalized, significantly improving the precision of the measurement. researchgate.net In the quantitative analysis of MTA in melanoma cells, a stable isotope-labeled MTA was used as the internal standard to achieve reliable and accurate results. nih.govresearchgate.net
Chromatographic and Electrophoretic Separation Techniques
Separation of the target analyte from other components in a sample is a prerequisite for accurate analysis. HPLC and CE are powerful techniques used for the resolution of complex mixtures of nucleosides.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of nucleosides. An HPLC method coupled with UV detection was developed for the determination of MTA in natural rubber latex serum, demonstrating its utility for quantification in non-clinical biological matrices. researchgate.net Typically, reverse-phase HPLC is used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. This setup allows for the effective separation of polar compounds like modified nucleosides. The ability of HPLC to resolve isobaric compounds—molecules with the same mass but different structures—is critical, especially when used as the separation front-end for mass spectrometry. nih.gov For example, different methylated adenosine (B11128) isomers can be successfully resolved using specific stationary phases like porous graphitized carbon (PGC), enabling their distinct characterization. nih.gov
Capillary Electrophoresis (CE) is an analytical technique that separates molecules based on their differential migration in an electric field. nih.gov It offers several advantages, including high separation efficiency, rapid analysis times, and minimal sample and reagent consumption. nih.govmdpi.com These features make CE well-suited for the analysis of precious biological samples. nih.gov
CE separates molecules based on their charge-to-size ratio, making it highly effective for resolving charged species like nucleosides and nucleotides. nih.govmdpi.com The technique has been successfully applied to the analysis of various modified nucleosides. nih.gov For instance, CE has been used to measure 5-methylcytosine (B146107) content by separating PCR amplicons generated from bisulfite-converted DNA, showcasing its ability to resolve molecules with subtle structural differences. nih.gov The high resolving power of CE would be advantageous for separating 5'-Deoxy-5'-methylthio-8-methyladenosine from other structurally similar endogenous nucleosides, ensuring accurate identification and quantification.
Structural Elucidation and Fragmentation Analysis via Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for confirming the identity of an analyte by determining its mass-to-charge ratio (m/z) and elucidating its chemical structure through fragmentation analysis. nih.gov In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This process provides a structural fingerprint of the molecule. nih.govmdpi.com
For a compound like this compound, the fragmentation pattern can be predicted based on its known structure. The primary fragmentation event typically involves the cleavage of the N-glycosidic bond that links the 8-methyladenine base to the deoxyribose sugar moiety. This cleavage results in two major fragment ions: one corresponding to the protonated 8-methyladenine base and the other to the remaining sugar portion. Further fragmentation of these primary ions can provide additional structural information. The study of fragmentation patterns of similar molecules, such as 2,8-dimethyladenosine, has shown characteristic cleavages that help in the definitive identification of the modification and its position on the nucleoside. nih.gov
| Precursor Ion (M+H)⁺ | Predicted Fragment Ion | Chemical Formula of Fragment | Description of Fragment |
| C₁₂H₁₇N₅O₃S | 8-methyladenine + H⁺ | C₆H₇N₅ | Protonated nucleobase resulting from glycosidic bond cleavage |
| C₁₂H₁₇N₅O₃S | 5'-deoxy-5'-methylthio-ribose | C₆H₁₂O₃S | Sugar moiety after glycosidic bond cleavage |
This interactive table outlines the predicted major fragmentation products of this compound in a typical tandem mass spectrometry experiment.
Specialized Sample Preparation and Enrichment Strategies (e.g., Affinity Chromatography)
The accurate analysis of this compound and its related analogues in complex biological matrices often necessitates specialized sample preparation and enrichment strategies to isolate the target compound from interfering substances and enhance detection sensitivity. Among these techniques, affinity chromatography stands out as a particularly powerful approach due to its high selectivity, which is based on the specific binding interaction between the target molecule and a ligand immobilized on a stationary phase.
One advanced affinity chromatography strategy applicable to adenosine analogues involves the use of DNA aptamers as the affinity ligand. acs.orgacs.orgnih.gov Aptamers are short, single-stranded nucleic acid sequences that can fold into unique three-dimensional structures, allowing them to bind to specific targets with high affinity and selectivity. acs.orgacs.orgnih.gov For the enrichment of adenosine and its derivatives, a biotinylated-DNA aptamer that specifically recognizes the adenosine structure can be immobilized on a support matrix, such as streptavidin-coated porous glass or polystyrene beads. acs.orgacs.orgnih.gov When a complex biological sample is passed through this affinity column, adenosine and its analogues are selectively retained, while other components are washed away. acs.orgacs.orgnih.gov The retained compounds can then be eluted and collected for subsequent analysis. The binding affinity, represented by the dissociation constant (Kd), varies for different adenosine analogues, which can also allow for their separation. acs.orgacs.orgnih.gov
The following interactive data table illustrates the dissociation constants of various adenosine analogues on an aptamer-based affinity chromatography column, demonstrating the potential for selective enrichment and separation.
| Compound | Dissociation Constant (Kd) in µM |
| Adenosine | 3 ± 1 |
| Adenosine Diphosphate (ADP) | 28 ± 6 |
| Adenosine Triphosphate (ATP) | 38 ± 2 |
| Adenosine Monophosphate (AMP) | 58 ± 2 |
| Cyclic Adenosine Monophosphate (cAMP) | 138 ± 18 |
This data demonstrates the varying affinities of different adenosine analogues to a specific DNA aptamer, which can be exploited for their selective enrichment and separation. acs.orgacs.orgnih.gov
Another specialized strategy involves the synthesis of a derivative of the target molecule that can be used to create an affinity matrix. For instance, an 8-substituted adenosine analogue, 8-(6-aminohexyl)amino-AMP, has been synthesized for this purpose. nih.gov In this approach, a spacer arm with a terminal amino group is attached to the 8-position of the adenine (B156593) ring. nih.gov This functional group allows the molecule to be covalently linked to an activated chromatography support, such as CNBr-activated agarose. nih.gov The resulting affinity matrix can then be used to selectively capture and enrich proteins and enzymes that bind to 8-substituted adenosine analogues. While this method is typically used to purify binding partners of the target molecule, the principle can be adapted for the enrichment of the target molecule itself or its close structural analogues from a complex sample.
The challenges associated with the analysis of 8-methyladenosine (B1596262) modifications in biological samples, such as RNA, underscore the importance of effective enrichment strategies. nih.govnih.govresearchgate.netsdu.dk The development of novel mass spectrometry techniques for the unambiguous identification of 8-methyladenosine highlights the analytical hurdles that can be overcome with cleaner, more concentrated samples obtained through specialized preparation methods like affinity chromatography. nih.govnih.govresearchgate.netsdu.dk
Synthetic Strategies and Analog Development in 5 Deoxy 5 Methylthio 8 Methyladenosine Research
Synthetic Routes for 8-Methylated Adenosine (B11128) Nucleosides
The synthesis of 8-methylated adenosine nucleosides, a key structural feature of the target compound, has been achieved through various chemical pathways. One established method begins with 2', 3'-O-isopropylidene-2-methylthioinosine. jst.go.jp This starting material undergoes methylation at the 8-position using t-butyl hydroperoxide in an acidic environment with a ferrous ion catalyst. jst.go.jp Subsequent steps involve dethiolation with Raney nickel, chlorination, and amination to yield 8-methyladenosine (B1596262). jst.go.jp
An alternative approach involves a modification of the lead ion-catalyzed ligation reaction to prepare 8-methyladenosine-substituted analogues of 2-5A, an important mediator of the antiviral activity of interferons. nih.govnih.gov These syntheses highlight the chemical strategies required to introduce substituents at the C8 position of the purine (B94841) ring, a modification known to influence the nucleoside's conformation and biological activity. jst.go.jp The presence of an 8-methyl group, for instance, is known to favor a syn conformation, which can significantly alter its interaction with target proteins. jst.go.jp The Cfr methyltransferase, as another example, catalyzes the formation of 8-methyladenosine on 23S rRNA, conferring antibiotic resistance in bacteria, underscoring the biological relevance of this specific modification. nih.govresearchgate.netnih.gov
Design and Synthesis of Structural Analogues for Biological Probing
The rational design and synthesis of structural analogues are fundamental to understanding the biological roles of 5'-Deoxy-5'-methylthioadenosine (MTA) and its 8-methylated derivative. Analogues are created to explore the chemical space around the parent molecule, allowing researchers to dissect the contributions of different structural components to its activity.
Key strategies in analogue design include:
Modification of the 5'-thioalkyl group: A series of 5'-haloalkyl-modified analogues of MTA have been synthesized, including 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine and its chloro- and bromo-ethyl counterparts. nih.gov These modifications are designed to probe the active site of enzymes like MTA phosphorylase (MTAP) and to potentially act as substrates or inhibitors. nih.gov
Alterations to the purine ring: Besides methylation at the 8-position, other substitutions are explored. For example, photoactivatable probes have been developed by introducing an azido (B1232118) group at the 8-position and a biotin (B1667282) tag at the C-6 position to identify adenosine-binding proteins. rsc.org
Modification of the ribose sugar: Carbocyclic analogues, where the ribofuranose ring oxygen is replaced by a methylene (B1212753) group, are synthesized to increase resistance to hydrolysis by nucleosidases. acs.org Acyclic nucleoside derivatives, where the ribose ring is opened, have also been prepared to investigate their inhibitory potential against enzymes like MTAP. nih.gov
The synthesis of these diverse structures often requires multi-step procedures, utilizing protecting group chemistry and specialized coupling reactions to achieve the desired modifications while preserving other sensitive functional groups. rsc.orgacs.org
Table 1: Examples of Structural Analogues and Their Design Rationale
| Analogue Class | Structural Modification | Rationale for Design | Key References |
|---|---|---|---|
| 5'-Haloalkyl Analogues | Replacement of the 5'-methyl group with a haloalkyl chain (e.g., fluoroethyl, chloroethyl) | To serve as substrates or inhibitors for MTA phosphorylase and probe enzyme-substrate interactions. | nih.gov |
| 8-Azido Photoaffinity Probes | Introduction of a photo-crosslinkable azido group at the 8-position and a biotin tag at the C-6 position. | To covalently label and identify adenosine-binding proteins from complex biological samples upon UV activation. | rsc.org |
| Carbocyclic Nucleosides | Replacement of the ribose ring oxygen with a methylene group. | To increase the analogue's stability against enzymatic and acid-catalyzed hydrolysis. | acs.org |
| Acyclic Nucleosides | Opening of the ribose ring to create a flexible side chain. | To explore alternative binding modes and develop inhibitors for enzymes like MTA phosphorylase. | nih.gov |
| N⁶-Substituted Analogues | Addition of various alkyl or benzyl (B1604629) groups to the N⁶-amino position of the adenine (B156593) base. | To investigate the impact of substitutions on inhibitor potency and selectivity for enzymes like histone methyltransferases. | nih.gov |
Structure-Activity Relationship (SAR) Elucidation of Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of the analogues influence their biological activity. By systematically altering the structure of 5'-Deoxy-5'-methylthio-8-methyladenosine and related compounds and measuring the resulting biological effects, researchers can build models that guide the design of more potent and selective molecules.
Key SAR findings include:
5'-Position Modifications: In a series of 5'-haloalkyl analogues of MTA, the 5'-deoxy-5'-[(2-monofluoroethyl)thio]adenosine compound displayed the best interaction with MTA phosphorylase and was the most potent growth inhibitor in MTAP-containing tumor cell lines. nih.gov This suggests that the nature of the 5'-substituent is critical for enzyme recognition and subsequent biological activity. nih.gov
8-Position Modifications: For 8-substituted analogues of 2-5A, placing an 8-methyladenosine residue at the 2'-terminal position resulted in the strongest binding affinity for RNase L and enhanced stability against phosphodiesterase digestion. nih.govnih.gov This demonstrates the significant role of the 8-methyl group in modulating both target binding and metabolic stability.
N⁶-Position Modifications: In the development of adenosine-containing inhibitors for the histone methyltransferase DOT1L, SAR studies revealed that a small methyl group at the N⁶-position provided the best activity and selectivity. nih.gov Larger alkyl groups or a benzyl group at this position resulted in reduced activity. nih.gov
Acyclic Analogues: Among acyclic adenosine derivatives tested as inhibitors of MTA phosphorylase, halogenated derivatives of 9-(1,3-dihydroxy-2-propoxymethyl)adenine were substantially more potent than those with a simpler 9-(2-hydroxyethoxy-methyl)adenine backbone. nih.gov This indicates that a closer resemblance to the natural ribose substrate enhances inhibitory potency. nih.gov
These studies highlight the sensitivity of biological targets to subtle changes in ligand structure. The position, size, and electronic properties of substituents can dramatically alter binding affinity, enzymatic activity, and cellular effects. mdpi.com
Table 2: Structure-Activity Relationship (SAR) of Selected Adenosine Analogues
| Target Enzyme | Analogue Series | Key Structural Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| MTA Phosphorylase | 5'-Haloalkyl-MTA | 5'-[(2-monofluoroethyl)thio] group | Most potent inhibitor of cell growth in the series. | nih.gov |
| RNase L | 8-Methyladenosine-substituted 2-5A | 8-methyladenosine at the 2'-terminus | Strongest binding affinity and increased stability. | nih.gov |
| DOT1L (Histone Methyltransferase) | N⁶-Substituted SAH | N⁶-methyl group | Provided the best combination of potency (Ki = 290 nM) and selectivity. | nih.gov |
| MTA Phosphorylase | Acyclic Adenosine Derivatives | 9-(1,3-dihydroxy-2-propoxymethyl)adenine backbone | Substantially more potent inhibitors (Ki = 2-7 x 10⁻⁷ M) compared to simpler acyclic analogues. | nih.gov |
Development of Enzyme-Specific Chemical Probes and Inhibitors
The synthetic strategies and SAR insights are applied to the development of specialized chemical tools, including enzyme-specific inhibitors and chemical probes, to study and manipulate biological pathways.
Enzyme-Specific Inhibitors: A primary target for inhibitors based on the MTA scaffold is MTA phosphorylase (MTAP), an enzyme involved in adenine and methionine salvage pathways. nih.gov MTAP is deleted in a significant percentage of human cancers, making it a target for synthetic lethality approaches. nih.govnih.gov Researchers have developed potent inhibitors, including acyclic nucleoside derivatives and transition-state analogues, to block MTAP activity. nih.govresearchgate.net For example, 9-[(1-Hydroxy-3-iodo-2-proxy)methyl]adenine (HIPA) was identified as a competitive inhibitor of MTAP. nih.gov These inhibitors are valuable for studying the consequences of MTAP inhibition and for potential therapeutic applications. nih.gov
Chemical Probes: Chemical probes are molecules designed to identify, visualize, or isolate specific biomolecules, often enzymes, in their native cellular environment. mskcc.org The development of S-adenosyl-L-methionine (SAM) based probes is particularly relevant, as MTA is a byproduct of SAM-dependent reactions. vcu.edu These probes are structural analogues of SAM that may contain:
A photo-crosslinkable group (e.g., an azido group) to form a covalent bond with the target enzyme upon UV irradiation. rsc.orgvcu.edu
A reporter tag (e.g., biotin) for subsequent affinity capture and identification of the labeled protein. rsc.orgvcu.edu
Such probes, often referred to as activity-based protein profiling (ABPP) probes, allow for the selective enrichment and identification of active enzymes from a complex proteome. vcu.edu This approach has been used to design probes for methyltransferases and other adenosine-binding proteins, providing powerful tools to investigate their biological functions and dysregulation in disease. rsc.orgvcu.edu
Research Perspectives in Diverse Biological Systems for 5 Deoxy 5 Methylthio 8 Methyladenosine
Mammalian Cellular and Tissue-Level Studies
In mammalian systems, research has largely centered on 5'-Deoxy-5'-methylthioadenosine (MTA) due to its accumulation in certain pathological conditions, particularly in cancers with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP). MTAP is responsible for the cleavage of MTA, and its absence leads to elevated intracellular and extracellular levels of MTA, which can significantly impact cellular processes.
Elevated MTA levels in the tumor microenvironment have been shown to have profound immunosuppressive effects. frontiersin.org Studies have demonstrated that MTA can suppress the proliferation, activation, differentiation, and effector functions of antigen-specific T cells. frontiersin.orgnih.gov This suppression occurs without inducing cell death and is reversible, as T cells can regain their proliferative capacity upon removal of MTA. frontiersin.org The mechanism of this immunosuppression is linked to the inhibition of key signaling pathways involved in T cell activation. frontiersin.org
Furthermore, MTA has been shown to exert inhibitory effects on lymphocyte proliferation and the cytotoxic activity of natural killer (NK) cells. nih.gov In the context of cancer, the accumulation of MTA is considered an oncometabolite that helps tumor cells evade immune surveillance. frontiersin.org
The role of MTA and its analogues has also been investigated in leukemia cell lines. Some studies have focused on the development of MTA analogues as potential therapeutic agents. These analogues are designed to target MTAP-deficient tumors, where they can be selectively activated to inhibit tumor growth. nih.gov For instance, certain haloalkyl analogues of MTA have demonstrated potent growth inhibitory effects in MTAP-containing leukemia cell lines. nih.gov In MTAP-deficient cells, MTA can serve as a source of methionine, which is essential for cell growth. nih.gov
The table below summarizes the observed effects of 5'-Deoxy-5'-methylthioadenosine (MTA) in various mammalian cell types as reported in the literature. It is important to note that these findings pertain to the parent compound, and specific studies on the 8-methylated derivative in these contexts are not widely available.
| Cell Type | Research Focus | Observed Effects of 5'-Deoxy-5'-methylthioadenosine (MTA) |
| Human T Cells | Immunomodulation | Suppression of proliferation, activation, differentiation, and effector function. frontiersin.orgnih.gov |
| Human Leukemia Cells (MOLT-4, HL-60) | Cancer Therapeutics, Metabolism | Growth inhibition by MTA analogues in MTAP-containing cells. nih.gov Serves as a source of methionine in MTAP-deficient cells. nih.gov |
| Natural Killer (NK) Cells | Immunosurveillance | Inhibition of NK cell-mediated cytotoxicity. frontiersin.orgnih.gov |
Microbial Physiology and Growth Factor Research
In the realm of microbial physiology, 5'-Deoxy-5'-methylthioadenosine (MTA) has been identified as a molecule that can influence the growth of certain microorganisms. One notable role is its ability to substitute for vitamin B12 in the growth of the chrysomonad protozoan Poteriochromonas malhamensis. nih.gov However, this effect is not universal among B12-requiring microbes, as MTA does not replace B12 for the growth of Euglena gracilis, Lactobacillus leichmannii, or Escherichia coli 113-3. nih.gov The growth-promoting effect in P. malhamensis is linked to MTA's role in supplying methionine. nih.gov
While direct research on 5'-Deoxy-5'-methylthio-8-methyladenosine in microbial physiology is scarce, studies on a related modification, 8-methyladenosine (B1596262), provide intriguing insights. Research has identified 8-methyladenosine as a modification in the 23S rRNA of bacteria that is catalyzed by the Cfr methyltransferase. nih.gov This methylation confers resistance to a variety of antibiotics that target the peptidyl transferase center of the ribosome. nih.gov This finding highlights the significance of methylation at the 8-position of adenosine (B11128) in microbial antibiotic resistance mechanisms.
The table below outlines the roles of 5'-Deoxy-5'-methylthioadenosine and the related 8-methyladenosine modification in different microorganisms.
| Microorganism | Compound/Modification | Biological Role/Effect |
| Poteriochromonas malhamensis | 5'-Deoxy-5'-methylthioadenosine (MTA) | Replaces vitamin B12 for growth by contributing to methionine synthesis. nih.gov |
| Euglena gracilis, Lactobacillus leichmannii, Escherichia coli 113-3 | 5'-Deoxy-5'-methylthioadenosine (MTA) | Does not replace vitamin B12 for growth. nih.gov |
| Various Bacteria (e.g., those expressing Cfr) | 8-methyladenosine (as an rRNA modification) | Confers resistance to multiple classes of antibiotics targeting the ribosome. nih.gov |
Plant Biochemical Pathway Exploration
The exploration of 5'-Deoxy-5'-methylthioadenosine and its derivatives in plant biochemical pathways is an area with limited available research. While it is known that the methionine salvage pathway, in which MTA is a key intermediate, is universal to aerobic life, including plants, detailed studies on the specific roles and metabolism of MTA and its analogues in plants are not as extensive as in mammalian and microbial systems.
5'-Deoxy-5'-methylthioadenosine has been reported to be present in certain plant species, such as Psychotria punctata. However, its specific function and the biochemical pathways it influences in this context remain to be fully elucidated. The biosynthesis of MTA in plants, as in other organisms, is linked to the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor involved in numerous metabolic reactions.
Further research is needed to understand the regulation of MTA levels in plants and to explore the potential biological activities of this compound and other MTA derivatives in plant growth, development, and stress responses. At present, there is a notable gap in the scientific literature regarding the exploration of these compounds within plant biochemical pathways.
Q & A
Q. What are the recommended synthetic protocols and purification techniques for 5'-Deoxy-5'-methylthio-8-methyladenosine?
The synthesis of 5'-methylthio-modified nucleosides typically involves phosphoramidite chemistry. For example, 5'-deoxy-5′-methylenephosphonate analogs are synthesized using nucleoside-3′-phosphoramidite precursors (e.g., 2′-O-methyl-thymidine-5′-deoxy-5′-methylenephosphonate) followed by solid-phase oligonucleotide synthesis . Post-synthetic deprotection requires iodotrimethylsilane in dichloromethane/pyridine to hydrolyze ethyl ester protecting groups, ensuring complete removal of side products . Purification is achieved via ion-pair liquid chromatography-mass spectrometry (LC-MS), which confirms molecular weight and purity .
Q. Which analytical methods are critical for confirming the identity and purity of synthesized this compound?
- Ion-pair LC-MS : Validates molecular weight and detects impurities (e.g., residual ethyl esters) .
- Nuclear Magnetic Resonance (1H-NMR) : Provides structural confirmation by resolving methylthio and ribose proton signals .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns and UV detection, particularly for separating diastereomers .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Use personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Work under fume hoods to prevent inhalation of dust or vapors .
- Dispose of waste via certified biological waste services to mitigate environmental contamination .
- Adhere to safety codes: S22 (avoid dust inhalation) and S24/25 (prevent skin/eye contact) .
Advanced Research Questions
Q. How does the 5'-methylthio modification enhance metabolic stability compared to phosphate groups in oligonucleotides?
The 5′-methylthio group replaces the oxygen-phosphorus bond in phosphate with a carbon-sulfur bond, rendering it resistant to hydrolysis by phosphatases . For example, 5′-methylenephosphonate analogs (e.g., 5′-CH2-P) show no degradation in physiological conditions, unlike native phosphates . Fluorinated analogs (e.g., 5′-CF2-P) further improve stability by mimicking phosphate electronics while resisting enzymatic cleavage .
Q. What experimental strategies are used to study interactions between this compound and proteins like Argonaute-2 (Ago-2)?
- Crystallography : Resolves hydrogen-bonding and electrostatic interactions between the 5′-methylthio group and Ago-2 residues (e.g., Lys533 and Lys566) .
- Binding Assays : Measure potency via IC50 values in cellular models (e.g., HeLa cells transfected with modified siRNA) .
- Charge Density Modulation : Introducing bisphosphonate groups (e.g., 5′-CHP2) enhances electrostatic interactions but may reduce potency due to steric hindrance .
Q. How can structural modifications optimize the ligand specificity of this compound in methionine salvage pathways?
- Fluorination : α,α-Difluoromethylenephosphonate (5′-CF2-P) mimics phosphate polarity, improving binding to enzymes like S-adenosylmethionine decarboxylase (AdoMetDC) .
- Bisphosphonate Derivatives : Enhance charge density but require balancing steric effects to avoid reduced enzyme affinity .
- Comparative Assays : Test analogs against wild-type substrates in enzymatic assays (e.g., Ki measurements for AdoMetDC inhibition) .
Q. What challenges arise in site-specific incorporation of 5'-methylthio modifications, and how are they resolved?
- Deprotection Challenges : Ethyl esters in phosphonate precursors resist standard ammonia deprotection. Solution: Use iodotrimethylsilane for efficient cleavage .
- Stereochemical Control : Ensure α-configuration via chiral auxiliaries or enzymatic resolution .
- Purity Monitoring : Employ ion-pair LC-MS to detect and quantify incomplete deprotection products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
